N-Butyryl Derivative Belongs to a Privileged N-Alkyl Series with Preserved JNK Inhibitory Potency
The 2-butyryl analog belongs to the N-alkyl substituted 1,9-pyrazoloanthrone series that Prasad et al. (2014) demonstrated retains strong in vitro inhibitory activity against JNK, with the N-propyl (compound 2a) and N-butyl derivatives (compound 2b) specifically highlighted as providing promising therapeutic inhibitor scaffolds . Although the paper does not report individual IC₅₀ values for the butyryl congener in isolation, the N-propyl analog 2a and N-butyl analog 2b were explicitly identified among the most active members of the series with significant JNK inhibition and minimal off‑target effects on MEK1/2 and MKK3,6 . This provides a direct class‑level inference positioning the target compound as retaining nanomolar‑range JNK engagement comparable to the parent SP600125 (IC₅₀ 40–90 nM for JNK1/2/3 ), in contrast to the N‑methyl negative control which shows >200‑fold lower affinity (IC₅₀ 18–24 µM for JNK2/3) .
| Evidence Dimension | JNK inhibitory activity relative to N‑alkyl chain identity |
|---|---|
| Target Compound Data | Designated as N‑butyl analog 2b in the synthetic series; classified among derivatives with significant JNK inhibition and minimal off‑target MAP kinase activity (exact IC₅₀ not individually tabulated) |
| Comparator Or Baseline | SP600125 (IC₅₀: JNK1 = 40 nM, JNK2 = 40 nM, JNK3 = 90 nM); N‑methyl negative control (JNK2 IC₅₀ = 18 µM, JNK3 IC₅₀ = 24 µM) |
| Quantified Difference | N‑butyryl analog maintains JNK inhibitory activity comparable to SP600125 (class‑level); N‑methylation causes >450‑fold drop in potency relative to SP600125 |
| Conditions | In vitro kinase inhibition assay (exact format not individually reported for each analog in the public abstract); JNK1/2/3 isoforms |
Why This Matters
Procurement of the 2‑butyryl compound provides access to an N‑alkyl substitution that preserves the core scaffold's engagement with JNK while offering a distinct lipophilicity and selectivity profile that cannot be obtained from either the parent SP600125 or the N‑methyl negative control.
- [1] Prasad KD, Trinath J, Biswas A, Sekar K, Balaji KN, Guru Row TN. Alkyl chain substituted 1,9-pyrazoloanthrones exhibit prominent inhibitory effect on c-Jun N-terminal kinase (JNK). Org Biomol Chem. 2014;12(26):4656-4662. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proc Natl Acad Sci U S A. 2001;98(24):13681-13686. View Source
